Methyldopa
Overview
Description
Methyldopa belongs to the general class of medicines called antihypertensives. It is used to treat high blood pressure (hypertension). High blood pressure adds to the workload of the heart and arteries. If it continues for a long time, the heart and arteries may not function properly .
Synthesis Analysis
Methyldopa can be synthesized from 4-hydroxy 3-methoxy phenylacetone which reacts with ammonium chloride and potassium cyanide to yield the corresponding racemic mixture of α-aminonitrile. The L-isomer is separated by camphorsulphonic acid salt followed by concentrated sulphuric acid to give the official product methyldopa .
Molecular Structure Analysis
The molecular formula of Methyldopa is C10H13NO4. Its average mass is 211.214 Da and its monoisotopic mass is 211.084457 Da .
Chemical Reactions Analysis
Methyldopa reacts with diazotized p-aminoacetophenone in a basic medium to yield an orange-yellow-colored product having an absorption maximum at 440 nm .
Physical And Chemical Properties Analysis
Methyldopa appears as a colorless or yellowish-white, odorless fine powder. It is soluble in water .
Scientific Research Applications
Fetal Outcome in Pregnancy-Related Hypertension : Methyldopa has shown benefits in improving fetal outcomes in pregnancies complicated by moderate hypertension. A controlled trial revealed that methyldopa treatment significantly reduced pregnancy losses and did not adversely affect fetal growth in utero, highlighting its safety in managing hypertension during pregnancy (Redman et al., 1976).
Impact on Erythrocyte Cell Membrane Scrambling : Research has indicated that methyldopa can trigger eryptosis, a form of erythrocyte death, characterized by cell membrane scrambling and exposure of phosphatidylserine on the cell surface. This could contribute to methyldopa-induced anemia, providing insights into its effects beyond blood pressure control (Mahmud et al., 2008).
Reproductive Toxicology in Male Rats : Studies on male Fischer 344/N rats indicate that high doses of methyldopa can affect fertility, decrease sperm count and motility, and reduce plasma testosterone levels. These effects were found to be reversible after a recovery period, suggesting a potential impact of methyldopa on male reproductive health (Dunnick et al., 1986).
Neural Control of Circulation in Hypertension : Methyldopa has been studied for its effects on hemodynamics and neural control of circulation in patients with essential hypertension. It was observed to reduce arterial pressure and peripheral resistance without significantly affecting heart rate and cardiac output, suggesting its role in systemic vasodilatation (Mancia et al., 1980).
Renal Function in Hypertensive Patients : Methyldopa's impact on renal function was explored, revealing that it can increase renal plasma flow and urine volume in hypertensive patients with impaired renal function. This suggests its suitability for treating such patients (Mohammed et al., 1968).
Uteroplacental and Fetal Hemodynamics : In a study on women with pregnancy-induced hypertension, methyldopa was found to reduce maternal blood pressure and heart rate without adversely affecting uteroplacental and fetal hemodynamics, underlining its safety for short-term treatment in the last trimester of pregnancy (Montán et al., 1993).
Inhibition of Suppressor-Lymphocyte Function : Methyldopa has been proposed to induce red-cell autoantibodies by inhibiting the activity of suppressor lymphocytes, affecting immune functions. This could lead to unregulated autoantibody production by B cells in some patients, providing a possible explanation for methyldopa-associated autoimmune hemolytic anemia (Kirtland et al., 1980).
Future Directions
Despite decades of prescribing methyldopa, descriptions of their pharmacokinetics during pregnancy are hampered by a large heterogeneity in the low number of available studies. Further studies on the relationship of both pharmacokinetics and pharmacodynamics during pregnancy and pregnancy-related pathology are urgently needed to prevent undertreatment, overtreatment, and side effects .
properties
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.H2O/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H2/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJUBZFLFDODNF-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Methyl-L-dopa sesquihydrate | |
CAS RN |
41372-08-1 | |
Record name | L-Tyrosine, 3-hydroxy-α-methyl-, hydrate (2:3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41372-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Tyrosine, 3-hydroxy-α-methyl-, hydrate (2:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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